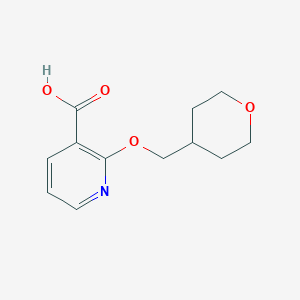

2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid

Description

Background of Nicotinic Acid Derivatives

Nicotinic acid derivatives constitute a diverse class of compounds that have evolved from the fundamental structure of vitamin B3, representing one of the most extensively studied families in heterocyclic chemistry. The parent compound, nicotinic acid, has served as a cornerstone in both nutritional biochemistry and therapeutic applications, leading to the systematic development of numerous structural analogs designed to overcome limitations associated with the natural vitamin. These derivatives encompass modifications at various positions of the pyridine ring, with particular emphasis on substitutions that can modulate physicochemical properties while potentially retaining or enhancing biological activity.

The development of nicotinic acid derivatives has been driven by the recognition that structural modifications can significantly alter pharmacokinetic profiles, reduce adverse effects, and provide synergistic pharmacodynamic benefits compared to the parent compound. This approach has led to the creation of numerous analogs where different functional groups are introduced at strategic positions on the pyridine ring, with the 2-position being particularly favored due to its proximity to the nitrogen atom and its influence on electronic distribution within the aromatic system. The tetrahydropyran modification observed in 2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid represents a sophisticated approach to derivative design, incorporating a cyclic ether functionality that may impart unique solubility characteristics and potential biological interactions.

Modern synthetic strategies for nicotinic acid derivatives have evolved to include green chemistry approaches, with recent developments focusing on environmentally sustainable methodologies that reduce waste and improve efficiency. The synthesis of complex derivatives like this compound requires careful consideration of reaction conditions, catalyst selection, and purification methods to achieve optimal yields while maintaining structural integrity. These compounds often serve as important intermediates in pharmaceutical research, where their unique structural features can be further modified to create libraries of related compounds for biological screening.

Historical Context and Development

The historical development of nicotinic acid derivatives traces back to the groundbreaking work of Conrad Elvehjem in 1937, who first extracted nicotinic acid from liver tissue and identified it as the "pellagra-preventing factor". This discovery marked the beginning of systematic research into pyridine-based compounds and their biological significance, establishing the foundation for subsequent derivative development. The recognition of nicotinic acid's therapeutic potential beyond its role as a vitamin led to extensive chemical modification studies aimed at enhancing its clinical utility while minimizing associated side effects.

During the 1940s, the adoption of alternative nomenclature for nicotinic acid compounds became necessary to distinguish them from nicotine-related substances, leading to the introduction of terms like "niacin" derived from "nicotinic acid vitamin". This period also witnessed the first systematic attempts to synthesize structural analogs, with researchers exploring various substitution patterns on the pyridine ring to understand structure-activity relationships. The development of 2-substituted derivatives gained particular attention due to their potential for modulating the electronic properties of the pyridine system while maintaining the essential carboxylic acid functionality.

The evolution of synthetic methodology for pyridine derivatives has been marked by significant advances in heterocyclic chemistry, including the development of the Bönnemann cyclization and other specialized reactions for pyridine ring formation. These methodological improvements have enabled the synthesis of increasingly complex derivatives, including those with elaborate substituents like the tetrahydropyran moiety found in this compound. The compound represents the culmination of decades of research into heterocyclic modification strategies, combining classical pyridine chemistry with modern synthetic techniques to create structurally sophisticated molecules.

Chemical Classification and Nomenclature

This compound belongs to the chemical class of pyridinecarboxylic acids, specifically categorized as a 3-pyridinecarboxylic acid derivative with ether substitution at the 2-position. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the nicotinic acid core structure serves as the parent compound, and the tetrahydropyran substituent is designated as a methoxy derivative attached to the 2-position of the pyridine ring. The molecular formula C₁₂H₁₅NO₄ reflects the incorporation of twelve carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and four oxygen atoms, resulting in a molecular weight of 237.25 daltons.

The Chemical Abstracts Service registry number 1083224-67-2 provides unique identification for this compound in chemical databases, while the MDL number MFCD08751330 serves as an additional identifier in certain chemical information systems. The compound's SMILES notation, represented as O=C(O)C1=C(OCC2CCOCC2)N=CC=C1, provides a linear representation of its molecular structure that can be interpreted by computational chemistry software. Alternative naming conventions include "2-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid," where "oxan" refers to the tetrahydropyran ring system using systematic heterocyclic nomenclature.

Table 1: Chemical Properties and Identifiers of this compound

The classification of this compound extends beyond simple structural description to include its position within the broader family of heterocyclic compounds containing both pyridine and tetrahydropyran ring systems. The presence of the ether linkage connecting these two heterocyclic moieties places the compound in the category of mixed heterocyclic ethers, a class that has gained significant attention in medicinal chemistry due to the potential for diverse biological activities. The carboxylic acid functionality maintains the compound's relationship to the vitamin B3 family while the tetrahydropyran modification introduces novel structural features that may influence its chemical and biological properties.

Structural Relationship to Other Pyridine Derivatives

The structural architecture of this compound demonstrates significant relationships to various classes of pyridine derivatives, particularly those modified at the 2-position of the nicotinic acid framework. The compound shares its pyridine-3-carboxylic acid core with numerous biologically active molecules, including other nicotinic acid derivatives that have been synthesized and evaluated for therapeutic applications. The tetrahydropyran substituent represents a unique structural feature that distinguishes this compound from simpler alkoxy or aryloxy derivatives, providing a saturated six-membered ring system that may influence conformational flexibility and molecular interactions.

Comparative analysis with related compounds reveals that this compound belongs to a subset of nicotinic acid derivatives characterized by cyclic ether substitution at the 2-position. This structural motif contrasts with the more common linear alkyl or aryl substitutions typically observed in nicotinic acid analogs, potentially offering distinct advantages in terms of metabolic stability and receptor binding characteristics. The presence of the tetrahydropyran ring introduces additional hydrogen bonding acceptor sites through its oxygen atom, which may enhance interactions with biological targets compared to derivatives lacking such functionality.

Table 2: Structural Comparison of Related Nicotinic Acid Derivatives

The relationship between this compound and the broader pyridine derivative family extends to considerations of electronic effects and steric influences. The electron-donating nature of the ether linkage may modulate the electronic density distribution within the pyridine ring, potentially affecting the compound's reactivity and binding properties compared to electron-withdrawing substituents commonly found in other derivatives. The tetrahydropyran ring system introduces conformational complexity that is absent in simpler substituted nicotinic acids, potentially providing additional opportunities for specific molecular recognition and binding interactions.

Properties

IUPAC Name |

2-(oxan-4-ylmethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c14-12(15)10-2-1-5-13-11(10)17-8-9-3-6-16-7-4-9/h1-2,5,9H,3-4,6-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRRLLNTKYYIFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of Nicotinic Acid

The initial step typically involves converting nicotinic acid into an activated ester or acid derivative suitable for subsequent functionalization. Common methods include:

Reaction with carbonyldiimidazole (CDI):

Nicotinic acid reacts with CDI in tetrahydrofuran (THF) at room temperature, forming an acyl imidazolide intermediate, which is highly reactive for further modifications.Formation of nicotinic acid esters:

Using alcohols like tetrahydro-2H-pyran-4-ol, esterification is achieved via activation with CDI or carbonyldiimidazole, followed by nucleophilic attack to form the ester linkage.

Etherification to Introduce Tetrahydro-2H-pyran-4-yl Group

The key step involves attaching the tetrahydro-2H-pyran-4-yl moiety via an ether linkage:

Nucleophilic substitution:

The tetrahydro-2H-pyran-4-ol derivative is deprotonated (e.g., with a base like potassium carbonate) and reacted with the activated nicotinic acid derivative (such as an acyl chloride or imidazolide).

Alternatively, direct etherification can be performed using alkyl halides or activated esters.Use of coupling agents:

Agents like 1,1'-carbonyldiimidazole (CDI) facilitate the formation of reactive intermediates that readily undergo nucleophilic attack by the pyran-4-ol.

Amidation to Form the Nicotinic Acid Derivative

In some synthesis routes, the carboxylic acid group is converted into an amide to improve stability or modify biological activity:

Amide formation:

Activation of nicotinic acid with coupling reagents like HATU or DCC, followed by reaction with amines, yields the corresponding amides.Example:

Reaction of nicotinic acid with amines such as prop-2-yn-1-amine or derivatives thereof, under basic conditions, produces the desired amide linkage.

| Method | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| HATU coupling | Nicotinic acid + amine | DMF, room temperature | 100% (model reaction) | |

| DCC coupling | Nicotinic acid + amine | DCM, room temperature | Variable |

Purification and Characterization

The final compound is purified via column chromatography or recrystallization, with characterization confirmed by NMR, MS, and IR spectroscopy.

Data Summary Table

Research Findings and Notes:

Versatility of Activation Methods:

CDI and carbonyldiimidazole are effective for activating nicotinic acid for subsequent etherification, providing good yields and mild conditions.Functional Group Compatibility:

The tetrahydro-2H-pyran-4-yl group is stable under esterification and amidation conditions, making it suitable for multi-step synthesis.Potential for Optimization: Yields can be improved by optimizing solvent systems, reaction times, and purification techniques, especially for the etherification step.

Chemical Reactions Analysis

2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid is C12H15NO4, with a molecular weight of approximately 237.25 g/mol. The compound features a pyridine ring substituted with a tetrahydro-2H-pyran moiety, enhancing its solubility and receptor binding properties compared to simpler analogs.

Biological Activities

1. Interaction with Nicotinic Acetylcholine Receptors:

Research indicates that this compound has significant binding affinity for nicotinic acetylcholine receptors (nAChRs). This interaction is crucial for understanding its pharmacodynamics and potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

2. Neuroprotective Effects:

The compound exhibits neuroprotective properties, which are essential in the development of treatments for various neurological disorders. Its structural characteristics may contribute to its ability to modulate neurotransmitter release and protect neuronal cells from damage.

Several studies have investigated the pharmacological potential of this compound:

Case Study 1: Neuroprotection in Animal Models

In a study involving animal models of neurodegeneration, administration of this compound resulted in significant improvements in cognitive function and reduced neuronal loss. These findings support its potential as a therapeutic agent for Alzheimer's disease.

Case Study 2: Binding Affinity Studies

Binding affinity studies conducted using radiolabeled ligands demonstrated that this compound has a higher affinity for nAChRs compared to traditional nicotinic acid derivatives. This suggests enhanced efficacy in modulating cholinergic signaling pathways.

Mechanism of Action

The mechanism of action of 2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid involves its interaction with specific molecular targets and pathways. The tetrahydropyran ring and nicotinic acid moiety may interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Positional Isomers: 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid

- Structure: The 6-substituted isomer (CAS 886851-55-4, C₁₁H₁₃NO₄, MW: 223.23 g/mol) differs in the substituent position on the pyridine ring (6- vs. 2-position) .

- Physical Properties: Property 2-Substituted Compound 6-Substituted Compound Molecular Weight 253.25 223.23 Storage Conditions Not specified 2–8°C Hazard Statements Not available H302, H312, H315, etc.

- Functional Impact : The positional difference may alter electronic distribution and steric effects, influencing binding to biological targets. For example, the 2-substituted derivative could exhibit distinct hydrogen-bonding interactions compared to the 6-isomer.

Substituent Variations: 6-((Tetrahydro-2H-pyran-4-yl)oxy)nicotinic Acid

Core Scaffold Analogs: Nicotinic Acid and Tetrahydro-2H-pyran-4-carboxylic Acid

- Nicotinic Acid (CAS 59-67-6): Molecular Formula: C₆H₅NO₂ (MW: 123.11 g/mol) . Solubility: Freely soluble in boiling water and ethanol, unlike the main compound, which likely has reduced solubility due to the bulky tetrahydropyran group.

- Tetrahydro-2H-pyran-4-carboxylic Acid (CAS 5337-03-1) :

Ester and Acetic Acid Derivatives

- Methyl Tetrahydro-2H-pyran-4-carboxylate (CAS 110238-91-0) :

- 2-(Tetrahydro-2H-pyran-4-yl)acetic Acid (CAS 85064-61-5) :

Biological Activity

2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid is a derivative of nicotinic acid, characterized by its unique tetrahydro-pyran moiety that enhances its biological properties. This compound has garnered attention due to its potential therapeutic applications, particularly in relation to nicotinic acetylcholine receptors (nAChRs). Understanding its biological activity is crucial for exploring its pharmacological potential.

- Molecular Formula : C12H15NO4

- Molecular Weight : 237.25 g/mol

The structure of this compound includes a pyridine ring with a tetrahydro-pyran substituent, which is believed to influence its solubility and receptor binding properties positively.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly through its interaction with nAChRs. The following sections detail its mechanisms of action, binding affinities, and potential therapeutic uses.

The compound primarily interacts with nAChRs, which are integral in neurotransmission and various physiological processes. Its binding affinity to these receptors suggests a role in modulating cholinergic signaling pathways. This modulation can have implications for neuroprotection and cognitive enhancement.

Binding Affinity Studies

Interaction studies have shown that this compound binds effectively to nAChRs. Specific findings include:

- High binding affinity : The compound demonstrates a strong affinity for α7 and α4β2 nAChR subtypes.

- Comparative analysis : When compared to other nicotinic acid derivatives, it shows enhanced receptor engagement due to the tetrahydro-pyran group, which may facilitate better receptor interaction.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| Nicotinic Acid | C6H6N2O | Vitamin B3, neuroprotective | Basic structure without additional moieties |

| 3-(Tetrahydro-pyran)nicotinic Acid | C12H15NO3 | Neuroprotective, anti-inflammatory | Lacks methoxy group |

| 5-Methyl-nicotinic Acid | C7H8N2O | Anti-inflammatory | Methyl substitution on pyridine ring |

| This compound | C12H15NO4 | Modulates nAChRs | Enhanced solubility and receptor binding |

The unique structural characteristics of this compound contribute to its distinct biological profile compared to simpler analogs.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

- Neuroprotective Effects : A study demonstrated that administration of this compound in animal models resulted in reduced neuronal damage following induced oxidative stress. This suggests potential applications in neurodegenerative diseases.

- Cognitive Enhancement : In cognitive tests conducted on rodents, the compound improved memory retention and learning capabilities, indicating its potential as a cognitive enhancer.

- Anti-inflammatory Properties : Research has shown that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro, which could be beneficial for treating inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid?

- Methodology : Begin with nicotinic acid derivatives and introduce the tetrahydro-2H-pyran (THP) moiety via nucleophilic substitution or Mitsunobu reactions. For oxidation of intermediates (e.g., alcohols to carboxylic acids), use potassium permanganate (KMnO₄) under acidic conditions . THP-protecting groups are stable under basic conditions but can be cleaved with aqueous HCl .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography. Validate final product purity via HPLC (as in ) and melting point analysis (66.5–68°C for related THP derivatives) .

Q. How can researchers assess the purity and structural integrity of this compound?

- Analytical Methods :

- HPLC : Use C18 reverse-phase columns with UV detection at 254 nm, referencing methods for pyridine derivatives (e.g., 6-(3-methoxyphenyl)pyridine-2-carboxylic acid in ).

- NMR Spectroscopy : Compare ¹H/¹³C NMR data with PubChem records for THP-containing analogs (e.g., Tetrahydro-4-methyl-2-phenyl-2H-pyran in ).

- Melting Point : Cross-check observed values (e.g., 87–89°C for Tetrahydro-2H-pyran-4-carboxylic acid) against literature .

Q. What are the stability profiles of this compound under different storage conditions?

- Storage Guidelines : Store at 2–8°C in airtight containers under inert gas (N₂/Ar). Avoid prolonged exposure to light or moisture, as THP derivatives may hydrolyze in acidic/basic conditions .

- Degradation Studies : Conduct accelerated stability testing (40°C/75% RH) and analyze degradation products via LC-MS, referencing protocols for pyranone analogs ( ).

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for this compound?

- Strategies :

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for THP ring protons and methoxy groups.

- Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian) .

- Compare with high-resolution mass spectrometry (HRMS) data from NIST-standardized methods ( ).

Q. What computational tools are effective for predicting synthetic pathways or reactivity?

- AI-Driven Synthesis Planning : Leverage platforms like Reaxys or Pistachio () to model retrosynthetic routes. For example, predict feasible substitutions at the THP-4-position using reaction databases .

- DFT Calculations : Optimize transition states for key steps (e.g., THP ring formation) using Gaussian or ORCA software.

Q. How can researchers optimize regioselectivity in functionalizing the THP moiety?

- Experimental Design :

- Use steric/electronic directing groups (e.g., boronic esters) to control substitution sites ( ).

- Test catalysts (e.g., Pd/C for hydrogenation) under varying temperatures/pressures to favor desired isomers .

Data Contradiction Analysis

Q. How should discrepancies in reported melting points or spectral data be addressed?

- Root Causes : Variability may arise from polymorphic forms, residual solvents, or impurities.

- Resolution Steps :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.